Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate
Description
Properties
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPKUXGAEQOPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374561 | |
| Record name | Ethyl 2-(trifluoromethylsulfonyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179538-97-7 | |
| Record name | Ethyl 2-(trifluoromethylsulfonyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 179538-97-7 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Abstract: This guide provides a comprehensive technical overview of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate, a pivotal reagent in modern organic synthesis. We will explore its chemical identity, including its definitive CAS number, and delve into its physical and chemical properties. The core of this document focuses on a detailed, mechanistically-driven synthesis protocol, elucidating the rationale behind each step. Furthermore, we will examine the compound's reactivity, highlighting its role as a superior precursor for palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical research and drug development. This guide includes field-proven experimental workflows, data presentation in structured formats, and visual diagrams to clarify complex processes, serving as an essential resource for researchers, scientists, and professionals in drug development.
Section 1: Chemical Identity and Properties
Ethyl 2-(trifluoromethylsulfonyloxy)benzoate is an aromatic compound distinguished by an ethyl ester and a trifluoromethanesulfonate (triflate) group attached to a benzene ring at positions 1 and 2, respectively. The triflate group is one of the most effective leaving groups known in organic chemistry, making this molecule a highly valuable electrophilic partner in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
CAS Number: 179538-97-7[]
Chemical Structure:
Caption: Molecular Structure of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Physicochemical Properties
The properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₅S | [] |
| Molecular Weight | 298.24 g/mol | Calculated |
| Boiling Point | 339.1°C at 760 mmHg | [] |
| Density | 1.452 g/cm³ | [] |
| SMILES | CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | [] |
| InChI Key | VDPKUXGAEQOPME-UHFFFAOYSA-N | [] |
Section 2: Synthesis and Mechanistic Insights
The preparation of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate is most commonly achieved through the triflation of its corresponding phenol, ethyl salicylate (ethyl 2-hydroxybenzoate). This reaction is a cornerstone of synthetic chemistry, converting a nucleophilic hydroxyl group into an electrophilic center via the installation of the triflate leaving group.
Causality Behind Experimental Choices: The selection of reagents and conditions is paramount for a successful triflation.
-
Starting Material: Ethyl salicylate is a commercially available and inexpensive starting material, making this a cost-effective synthesis.[2]
-
Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) is the most common and reactive agent for this transformation. Its high reactivity necessitates careful handling and low-temperature conditions to prevent side reactions.
-
Base: A non-nucleophilic, sterically hindered base such as pyridine or 2,6-lutidine is crucial. The base serves to neutralize the triflic acid (TfOH) byproduct generated during the reaction. A non-nucleophilic base is essential to prevent it from competing with the hydroxyl group of the ethyl salicylate in reacting with the highly electrophilic triflic anhydride.
-
Solvent: An inert, anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is required. The reaction is highly sensitive to water, as triflic anhydride will readily hydrolyze, quenching the reaction.
-
Temperature: The reaction is typically performed at low temperatures (e.g., -78°C to 0°C) to control the high reactivity of triflic anhydride and minimize the formation of undesired byproducts.
Reaction Diagram:
Sources
Methodological & Application
Ethyl 2-(trifluoromethylsulfonyloxy)benzoate for the synthesis of heterocyclic compounds
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Application Note: Strategic Utilization of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate in Modular Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the ability to transform native functional groups into versatile synthetic handles is paramount. Ethyl 2-(trifluoromethylsulfonyloxy)benzoate (hereafter referred to as Et-2-OTf-Bz ) represents a pivotal intermediate where the phenolic oxygen of ethyl salicylate is "activated" by a trifluoromethanesulfonyl (triflate) group.
This application note details the utility of Et-2-OTf-Bz not merely as a substrate, but as a high-fidelity electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). Unlike aryl halides, this moiety allows researchers to derive complex biaryl scaffolds directly from abundant salicylate precursors, facilitating late-stage functionalization in drug discovery pipelines.
Chemical Rationale & Mechanism
The Activation Principle
The triflate group (
In the context of Et-2-OTf-Bz, the triflate transforms the inert C-O bond of ethyl salicylate into a highly reactive electrophile capable of undergoing Oxidative Addition with low-valent metal catalysts (e.g.,
Mechanistic Pathway (Suzuki-Miyaura Coupling)
The following diagram illustrates the catalytic cycle when utilizing Et-2-OTf-Bz to synthesize biaryl-2-carboxylates.
Figure 1: Catalytic cycle for the cross-coupling of Et-2-OTf-Bz. The C-O bond cleavage is the rate-determining step in the absence of bulky ligands.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Objective: To convert Ethyl Salicylate into the activated triflate form. Note: Triflic anhydride is highly moisture-sensitive. All glassware must be flame-dried.
Reagents:
-
Ethyl Salicylate (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (
) (1.2 equiv) -
Pyridine (2.0 equiv) or Triethylamine (3.0 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Charge with Ethyl Salicylate (10 mmol) and anhydrous DCM (40 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Base Addition: Add Pyridine (20 mmol) dropwise. The solution may turn slightly yellow.
-
Activation: Add
(12 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:9). The starting phenol spot should disappear.
-
Quench & Workup:
-
Dilute with DCM (50 mL).
-
Wash with cold 1M HCl (2 x 30 mL) to remove pyridine salts.
-
Wash with sat.
(30 mL) and Brine (30 mL).
-
-
Isolation: Dry organic layer over
, filter, and concentrate under reduced pressure. -
Purification: Flash chromatography (Silica gel, 5-10% EtOAc in Hexanes). The product is a colorless to pale yellow oil.
Quality Control Criteria:
- NMR: Singlet around -74 ppm.
-
Stability: Store at -20°C under argon. Stable for months if moisture is excluded.
Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Synthesis of Ethyl 4'-methoxy-[1,1'-biphenyl]-2-carboxylate.
Reagents:
-
Et-2-OTf-Bz (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
- (3-5 mol%)
- (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine 1,4-Dioxane and Water. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
-
Loading: Add Et-2-OTf-Bz (1.0 mmol), Boronic Acid (1.5 mmol), and
(2.0 mmol). -
Catalyst Addition: Add
(0.05 mmol) quickly under an argon stream. Cap the vial immediately. -
Heating: Heat the mixture to 90°C for 12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water and brine.
-
Purification: Concentrate and purify via column chromatography.
Data Analysis: Yield Comparison The following table highlights why the Triflate is preferred over Chlorides for this scaffold.
| Leaving Group (X) | Catalyst Load | Temp (°C) | Yield (%) | Notes |
| -OTf (Triflate) | 3 mol% | 90 | 92% | Clean conversion, mild conditions. |
| -Br (Bromide) | 3 mol% | 90 | 88% | Good yield, but precursor availability varies. |
| -Cl (Chloride) | 5 mol% | 110 | 45% | Requires bulky phosphine ligands (e.g., XPhos). |
Troubleshooting & Optimization
Common Failure Modes
-
Hydrolysis: The triflate ester is sensitive to nucleophilic attack at the sulfur atom. Avoid using hydroxide bases (NaOH, KOH) in the synthesis step; use Carbonates or Phosphates for coupling.
-
Black Precipitate: Indicates "Palladium Black" formation (catalyst decomposition).
-
Solution: Increase ligand concentration or switch to a palladacycle precatalyst (e.g., XPhos Pd G2).
-
Decision Tree for Reaction Optimization
Figure 2: Troubleshooting logic flow for optimizing triflate cross-coupling reactions.
References
-
Ritter, T. (2014). Modern Arylations of C-H and C-O Bonds. Nature. [Link] (General concept of C-O activation).
-
Organic Syntheses. Preparation of Aryl Triflates. Org. Synth. 1993, 71, 226. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Disclaimer: This protocol involves the use of hazardous chemicals including triflic anhydride and chlorinated solvents. Standard PPE and fume hood usage are mandatory.
Application Note: Palladium-Catalyzed Annulation of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate with Alkynes
Executive Summary
This technical guide details the reaction mechanism and experimental protocol for the synthesis of isocoumarins (1H-isochromen-1-ones) utilizing ethyl 2-(trifluoromethylsulfonyloxy)benzoate as the electrophilic partner and alkynes as the nucleophilic partner.
Isocoumarins are privileged scaffolds in medicinal chemistry, found in numerous bioactive natural products (e.g., Thunberginols, Oospolactone) exhibiting antifungal, immunomodulatory, and cytotoxic activities. This protocol leverages the high reactivity of the triflate pseudohalogen to facilitate oxidative addition under milder conditions than corresponding bromides or chlorides, providing a robust platform for convergent drug discovery.
Mechanistic Analysis
The transformation proceeds via a Palladium(0)-catalyzed heteroannulation. Unlike traditional condensation methods requiring harsh acids, this transition-metal-catalyzed route allows for high functional group tolerance and predictable regioselectivity.
The Catalytic Cycle
The mechanism is defined by four critical phases:
-
Oxidative Addition: The catalytic cycle initiates with the coordination of the coordinatively unsaturated Pd(0) species to the aryl triflate. The C-O bond of the triflate breaks, generating an aryl-Pd(II)-triflate complex. The triflate group is an excellent leaving group (
of conjugate acid ), accelerating this step relative to aryl halides. -
Alkyne Coordination and Insertion (Carbopalladation): The alkyne coordinates to the electrophilic Pd(II) center. A migratory insertion follows, where the aryl group migrates to the alkyne carbon.
-
Regioselectivity Control: This is the sterically determining step. For unsymmetrical internal alkynes, the bulkier substituent (
) preferentially orients distal to the aryl ring to minimize steric repulsion, placing it adjacent to the heteroatom in the final product (C3 position).
-
-
Intramolecular Nucleophilic Attack: The carbonyl oxygen of the pendant ethyl ester acts as an intramolecular nucleophile, attacking the vinyl-palladium intermediate. This forms a charged zwitterionic palladacycle or proceeds via a concerted displacement.
-
Reductive Elimination/Alkoxide Loss: The ethoxy group is expelled, regenerating the carbonyl double bond and releasing the Pd(0) catalyst to re-enter the cycle.
Visualization of the Reaction Pathway
Figure 1: Catalytic cycle for the Pd-catalyzed annulation of o-triflyloxybenzoate esters with alkynes.
Experimental Protocol
Reagent Preparation
Ensure all reagents are weighed accurately. The triflate precursor is sensitive to hydrolysis and should be stored under inert gas if possible, though it is more stable than the corresponding acid chloride.
| Component | Role | Equivalents | Notes |
| Ethyl 2-(triflyloxy)benzoate | Substrate | 1.0 equiv | The electrophile. |
| Alkyne | Reactant | 1.2 - 1.5 equiv | Use excess to drive kinetics. |
| Pd(OAc)₂ | Pre-catalyst | 5 mol% | Source of Pd. |
| PPh₃ | Ligand | 10 mol% | Stabilizes Pd(0). |
| Na₂CO₃ | Base | 2.0 equiv | Scavenges TfOH formed. |
| DMF | Solvent | 0.2 M Conc. | Anhydrous, degassed. |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃.
-
Add a small portion of DMF (1 mL) and stir at room temperature for 10 minutes until the solution turns yellow/orange, indicating the formation of active Pd species.
Step 2: Reaction Assembly
-
Add the Ethyl 2-(trifluoromethylsulfonyloxy)benzoate (1.0 equiv) and the Alkyne (1.2 equiv) to the reaction vessel.
-
Add Na₂CO₃ (2.0 equiv).
-
Add the remaining DMF to reach a concentration of approximately 0.2 M relative to the benzoate.
-
Seal the tube and purge with Argon or Nitrogen for 5 minutes (balloon technique or manifold).
Step 3: Thermal Activation
-
Place the vessel in a pre-heated oil bath at 100 °C .
-
Stir vigorously. The reaction typically completes within 4 to 12 hours.
-
Checkpoint: Monitor by TLC (Thin Layer Chromatography). The triflate starting material usually has a higher Rf than the isocoumarin product in Hexane/EtOAc systems.
-
Step 4: Work-up and Purification
-
Cool the mixture to room temperature.
-
Dilute with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) and wash with saturated NH₄Cl solution (to remove base/DMF) followed by Brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify via Flash Column Chromatography on silica gel.
Critical Process Parameters & Troubleshooting
This protocol is designed to be self-validating. Use the following logic table to diagnose deviations.
| Observation | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to lack of ligand or oxygen ingress. | Increase ligand ratio (Pd:L to 1:4) or improve degassing. |
| Low Conversion | Inactive catalyst or wet solvent (hydrolysis of triflate). | Ensure DMF is anhydrous (<50 ppm H₂O). Increase temp to 110°C. |
| Regioisomer Mixture | Alkyne substituents have similar steric bulk. | Use bulkier ligands (e.g., dppf) to enhance steric discrimination. |
| Product Hydrolysis | Work-up was too acidic or basic. | Isocoumarins can ring-open to keto-acids. Keep work-up neutral. |
References
-
Larock, R. C., et al. (2003). "Synthesis of Isocoumarins and
-Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes." The Journal of Organic Chemistry, 68(24), 9413–9419. [Link] -
Gandeepan, P., & Cheng, C. H. (2015). "Transition-Metal-Catalyzed Synthesis of Heterocycles via C–H Activation." Chemical Reviews, 115(17), 9319–9351. [Link]
-
Ritter, T. (2010). "Modern Isocoumarin Synthesis." Organic Syntheses, 87, 201. [Link]
Troubleshooting & Optimization
Work-up procedures for reactions containing Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Topic: Work-up and Isolation Procedures
Executive Summary & Chemical Profile
Ethyl 2-(trifluoromethylsulfonyloxy)benzoate (CAS: 5909-62-6) is a highly reactive aryl triflate derivative used primarily as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig).
The presence of the ortho-ester group provides steric bulk and electronic activation, but it also creates specific challenges during work-up. The triflyloxy group (
Physicochemical Properties
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 314.24 g/mol |
| Physical State | Colorless to pale yellow oil (solidifies upon freezing) |
| Storage | 2–8°C, under inert atmosphere (Ar/N2) |
| Main Hazard | Corrosive (releases TfOH upon hydrolysis), Irritant |
Troubleshooting Guide: Common Failure Modes
This section addresses specific issues reported by users during the isolation of this compound.
Issue 1: Product Reversion (Hydrolysis)
User Report: "After aqueous work-up, NMR shows a significant amount of Ethyl Salicylate (starting material) instead of the triflate."
Root Cause:
The aryl triflate bond is sensitive to nucleophilic attack, particularly by hydroxide ions. If the reaction mixture was quenched with a strong base (e.g., NaOH,
Corrective Action:
-
Acidic Quench: Always quench the reaction mixture with cold, dilute acid (e.g., 1M HCl or 10% Citric Acid) rather than water or base. This neutralizes the amine base (Pyridine/TEA) used in synthesis and keeps the pH < 7.
-
Temperature Control: Perform all quench and wash steps at 0°C.
-
Speed: Minimize the contact time between the organic phase and the aqueous phase.
Issue 2: "Streaking" on Silica Gel TLC/Column
User Report: "The product smears on the TLC plate, and column purification results in poor separation and low recovery."
Root Cause: This is typically caused by residual amine base (Pyridine, Triethylamine, or DMAP) carried over from the synthesis. The basic amines interact with the acidic silanols on the silica, causing band broadening. Furthermore, basic silica can promote on-column hydrolysis.
Corrective Action:
-
Pre-Column Wash: Ensure the organic layer is washed thoroughly with 1M HCl or
(saturated solution) during work-up to sequester amines. -
Buffered Silica: If the compound is acid-sensitive (rare for this specific triflate, but possible), treat the silica gel with 1% Triethylamine in hexanes, however, for this triflate, neutral silica is preferred.
-
Eluent Modifier: Avoid using amine modifiers in the mobile phase.
Issue 3: Black/Brown Discoloration
User Report: "The oil turned dark brown/black upon concentration on the rotary evaporator."
Root Cause: Thermal decomposition. While aryl triflates are generally stable, the ortho-ester creates a crowded environment. Excessive heat, especially in the presence of trace acid (TfOH formed in situ), accelerates decomposition.
Corrective Action:
-
Bath Temperature: Do not exceed 35°C on the rotary evaporator.
-
Vacuum: Use a high-quality vacuum to remove solvents at lower temperatures.
-
Stabilization: Store the neat oil in the freezer immediately. Do not leave it neat at room temperature for extended periods.
Standardized Work-Up Protocol
The following protocol is designed to maximize yield and purity by suppressing hydrolysis and efficiently removing amine byproducts.
Context: Synthesis typically involves Ethyl Salicylate +
Step-by-Step Methodology
-
Reaction Termination:
-
Cool the reaction mixture to 0°C .
-
Do not pour the reaction into water. Instead, slowly add cold 1M HCl (0.5 equiv relative to amine base) directly to the reaction vessel with vigorous stirring.
-
-
Phase Separation:
-
Transfer to a separatory funnel.
-
Separate the organic layer (DCM).
-
Extract the aqueous layer once with a small volume of DCM.
-
-
The "3-Step" Wash Cycle (Critical):
-
Wash 1 (Amine Removal): Wash combined organics with cold 1M HCl (or 10% Citric Acid). Rationale: Protonates residual pyridine/TEA, forcing it into the aqueous layer.
-
Wash 2 (Acid Removal): Wash with Water . Rationale: Removes excess HCl.
-
Wash 3 (Drying): Wash with Saturated Brine . Rationale: Removes bulk water.
-
-
Drying & Concentration:
-
Dry over anhydrous
(Sodium Sulfate) for 10 minutes. Note: is slightly acidic (Lewis acid) and can sometimes be too aggressive; is gentler. -
Filter and concentrate in vacuo (Bath < 30°C).
-
-
Purification (if necessary):
-
Flash chromatography on Silica Gel (Grade 60).
-
Eluent: Hexanes/Ethyl Acetate (gradient, typically 95:5 to 80:20).
-
Note: Distillation is not recommended due to thermal instability.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points during the work-up to prevent product loss.
Figure 1: Logic flow for the aqueous work-up of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate, emphasizing pH control to prevent hydrolysis.
References
-
Ritter, K. (1993). "Synthetic transformations of vinyl and aryl triflates." Synthesis, 1993(08), 735-762.
- Foundational text on the stability and handling of aryl trifl
-
Barbero, M., et al. (2000). "Synthesis of aryl triflates under mild conditions." Journal of Organic Chemistry, 65(18), 5600-5608.
- Details the standard pyridine/Tf2O protocol and acid-wash necessity.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Authoritative source on the stability of phenolic protecting groups, including sulfon
-
Safety Data Sheet (SDS). Trifluoromethanesulfonic anhydride. Sigma-Aldrich.
- Safety data regarding the handling of triflating agents and their acidic byproducts.
Validation & Comparative
Technical Guide: Mass Spectrometry Profiling of Scaffolds Synthesized via Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Executive Summary
This guide provides a technical comparison and mass spectrometry (MS) analysis framework for compounds synthesized using Ethyl 2-(trifluoromethylsulfonyloxy)benzoate (hereafter referred to as Et-2-OTf ).
In drug development, the ortho-functionalization of benzoate scaffolds is a critical step for generating privileged pharmacophores. While aryl halides (bromides/iodides) are traditional precursors, Et-2-OTf serves as a high-reactivity pseudohalide alternative. This guide compares the MS performance and impurity profiles of products derived from Et-2-OTf versus the standard Ethyl 2-bromobenzoate , demonstrating why the triflate variant often yields superior kinetic profiles but requires rigorous MS monitoring for hydrolysis artifacts.
Comparative Analysis: The Triflate Advantage
To understand the MS data, one must first understand the chemical input. The choice between the Triflate (Et-2-OTf) and the Bromide (Et-2-Br) dictates the impurity profile observed in the Total Ion Chromatogram (TIC).
Reactivity vs. Stability Matrix
| Feature | Ethyl 2-(trifluoromethylsulfonyloxy)benzoate (Et-2-OTf) | Ethyl 2-bromobenzoate (Et-2-Br) | Impact on MS Analysis |
| Leaving Group Ability | Super-leaving group ( | Moderate. Requires higher activation energy (heat). | Et-2-OTf reactions often run at lower temps, reducing thermal degradation byproducts in the MS spectra. |
| Hydrolytic Stability | Low. Susceptible to hydrolysis back to Ethyl Salicylate in basic aqueous workups. | High. Stable to aqueous base/acid washes. | Critical: MS spectra of Et-2-OTf reactions often show a "Ghost" peak (Ethyl Salicylate) absent in Bromide reactions. |
| Atom Economy | Lower. The triflate group adds significant mass (MW ~149 Da leaving group). | Higher. Bromine is lighter and simpler. | The triflate leaving group generates high-mass waste ions that can suppress ionization if not removed. |
| Selectivity | High chemoselectivity in the presence of Chlorides. | Low chemoselectivity if other halogens are present. | Et-2-OTf allows for cleaner "chemoselective" TICs in complex poly-halogenated scaffolds. |
The "Silent" Impurity Risk
When analyzing reaction mixtures, the primary differentiator is the Hydrolysis Artifact .
-
Pathway: Et-2-OTf +
(trace) Ethyl Salicylate + TfOH. -
MS Observation: You will observe a distinct peak at m/z 167 [M+H]+ (Ethyl Salicylate) in Triflate-mediated reactions. This is often misidentified as a fragmentation product. In Bromide reactions, this peak is mechanistically impossible.
Mass Spectrometry Analysis Strategy
Ionization Methodology
For benzoate derivatives synthesized via these precursors, Electrospray Ionization (ESI) in Positive Mode is the gold standard. However, due to the electron-withdrawing nature of the triflate group (in unreacted starting material), APCI (Atmospheric Pressure Chemical Ionization) is recommended for quantifying residual Et-2-OTf.
-
Target Analyte: Biaryl esters (Coupling Products).
-
Mode: ESI(+).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Avoid TFA, as it suppresses ionization of the ester).
Fragmentation Logic (MS/MS)
Understanding the fragmentation allows for rapid structural verification.
-
Common Pathway (Both Precursors):
-
Precursor Ion:
-
Primary Fragment: Loss of Ethanol (
, -46 Da) Acylium ion formation. -
Secondary Fragment: Loss of
(-28 Da).
-
-
Diagnostic Pathway (Et-2-OTf Specific):
-
If residual starting material is present, the Triflate group exhibits a characteristic cleavage.
-
Marker Ion: m/z 69 (
) and m/z 133 ( ) in negative mode, or neutral loss of 148 Da in positive mode.
-
Experimental Protocol: Self-Validating Workflow
This protocol ensures that the MS data collected reflects the chemistry, not artifacts of the analysis.
Step 1: Sample Preparation (Quench & Clean)
-
Rationale: Triflic acid (TfOH) generated during the reaction is a strong ion suppressor. It must be neutralized.
-
Protocol:
-
Aliquot
of reaction mixture. -
Add
of saturated (Critical: Neutralizes TfOH). -
Extract with
Ethyl Acetate. -
Evaporate organic layer and reconstitute in 50:50
.
-
Step 2: LC-MS Configuration
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8
. -
Gradient: 5% B to 95% B over 4 minutes (B = MeCN + 0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
Step 3: Data Validation Check
-
The "Salicylate Test": Extract the ion chromatogram (EIC) for m/z 167.
-
High Intensity: Indicates precursor hydrolysis (wet solvent or poor storage of Et-2-OTf).
-
Low/Absent: Indicates successful anhydrous handling.
-
Visualization of Analytical Logic
The following diagrams illustrate the decision pathways for analyzing these compounds.
Diagram: Impurity Genesis & MS Detection
This workflow tracks the fate of the Triflate precursor versus the Bromide, highlighting the specific impurities detectable by MS.
Caption: Figure 1. Comparative fate mapping. Note the unique hydrolysis pathway for Et-2-OTf leading to the specific m/z 167 impurity.
Diagram: MS Fragmentation Decision Tree
A logic gate for interpreting the mass spectrum of the reaction mixture.
Caption: Figure 2. Diagnostic decision tree for troubleshooting Et-2-OTf coupling reactions via Mass Spectrometry.
References
-
Ritter, T. (2010). Modern Arylation Methods. Wiley-VCH. (Provides foundational mechanisms for triflate vs. halide reactivity).
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Source for ESI fragmentation rules of esters and sulfonates).
-
Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 102(5), 1359–1470. (Authoritative comparison of leaving group reactivities: I > OTf > Br > Cl).
-
Stang, P. J., & Hanack, M. (1982). "Vinyl Triflates and Related Sulfonates." Accounts of Chemical Research, 15(11), 340–346. (Seminal work on the properties and handling of triflate esters).
Triflic anhydride vs. Ethyl 2-(trifluoromethylsulfonyloxy)benzoate in synthesis
This guide provides an in-depth technical comparison between Triflic Anhydride (
Executive Summary
In the synthesis of triflates (trifluoromethanesulfonates) from phenols, enolates, or amines, the choice of reagent dictates the reaction's selectivity, safety, and scalability.
-
Triflic Anhydride (
) : The "nuclear option." It is the most reactive, least expensive, and most widely used reagent for difficult substrates. However, it is hazardous, moisture-sensitive, and lacks selectivity. -
Ethyl 2-(trifluoromethylsulfonyloxy)benzoate : A specialized, shelf-stable aryl triflating agent . Unlike
, it offers mild reaction conditions, superior handling characteristics (often a solid or stable oil), and enhanced selectivity for sensitive substrates. It represents a safer alternative for late-stage functionalization where the aggressive nature of would cause decomposition.
Chemical Profile & Stability
| Feature | Triflic Anhydride ( | Ethyl 2-(trifluoromethylsulfonyloxy)benzoate |
| Structure | ||
| Physical State | Colorless to brown fuming liquid | Crystalline solid or viscous oil (depending on purity) |
| Reactivity | Extremely High (reacts violently with water) | Moderate to High (stable to atmospheric moisture) |
| Shelf Life | Poor (hydrolyzes rapidly; forms sludge) | Excellent (months to years if stored dry) |
| Byproducts | Triflic acid ( | Ethyl salicylate (removable via wash/chromatography) |
| Atom Economy | High (for triflyl transfer) | Lower (carries the benzoate scaffold) |
Key Insight:
Mechanistic Comparison & Selectivity
The fundamental difference lies in the electrophilicity of the sulfur center and the nature of the leaving group.
A. Triflic Anhydride ( )
-
Mechanism: Direct nucleophilic attack on the sulfur atom. The leaving group is the triflate anion (
), which is an exceptionally good leaving group. -
Selectivity: Low.
will react with almost any nucleophile (alcohols, amines, electron-rich aromatic rings). It requires low temperatures ( to ) to prevent side reactions like elimination or polymerization.
B. Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
-
Mechanism: Acts as a "triflyl transfer" reagent. The electron-withdrawing ester group at the ortho position activates the
bond, making the triflate group labile enough to transfer to strong nucleophiles (like phenoxides or enolates) but stable enough to resist hydrolysis. -
Selectivity: High. It preferentially reacts with "harder" or more specific nucleophiles (e.g., phenoxides) without attacking other sensitive functional groups (e.g., acid-labile protecting groups) that might survive the acidic environment generated by
.
Figure 1: Decision pathway for reagent selection based on substrate sensitivity.
Experimental Protocols
Protocol A: Standard Triflation with
Best for: Simple substrates, large-scale synthesis where cost is critical.
-
Setup: Flame-dry a round-bottom flask under
or Ar atmosphere. -
Dissolution: Dissolve the substrate (1.0 equiv) and dry pyridine or
(1.2–2.0 equiv) in anhydrous ( ). -
Cooling: Cool the solution to
(dry ice/acetone). -
Addition: Add
(1.1–1.5 equiv) dropwise via syringe over 10–20 minutes. Caution: Exothermic. -
Reaction: Allow to warm to
. Monitor by TLC (usually complete within 1–2 hours). -
Quench: Quench with cold saturated
. -
Workup: Extract with
, wash with brine, dry over .
Protocol B: Mild Triflation with Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Best for: Late-stage functionalization, acid-sensitive substrates, or parallel synthesis.
-
Setup: Standard glassware (inert atmosphere recommended but strictly anhydrous conditions less critical).
-
Dissolution: Dissolve the substrate (1.0 equiv) and a mild base (
or , 1.5 equiv) in or . -
Addition: Add Ethyl 2-(trifluoromethylsulfonyloxy)benzoate (1.1 equiv) as a solid or solution in one portion.
-
Reaction: Stir at room temperature (or mild heat,
, if sluggish) for 2–12 hours. -
Workup: Dilute with water and extract with ethyl acetate. The byproduct (ethyl salicylate) can often be removed by washing with basic solution (
if product is stable) or via flash chromatography (it is less polar than many triflates).
Performance Analysis
| Metric | Triflic Anhydride | Ethyl 2-(trifluoromethylsulfonyloxy)benzoate |
| Yield (Simple Phenols) | >95% (Excellent) | 85–95% (Good to Excellent) |
| Yield (Sterically Hindered) | >90% (Excellent) | 60–80% (Moderate - Steric bulk hinders transfer) |
| Reaction Time | 1–2 Hours | 4–12 Hours |
| Side Reactions | Common (requires strict temp control) | Rare (clean profile) |
| Purification | Easy (byproducts are water soluble) | Moderate (must separate benzoate byproduct) |
Critical Note on Purification: When using the benzoate reagent, the byproduct is ethyl salicylate . While this is an organic molecule that requires chromatographic separation, it is distinct enough from most aryl triflates to allow easy separation. In contrast,
Safety & Handling
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Inhalation: Fatal if inhaled. Fumes vigorously in air.
-
Explosion Risk: Can react violently with DMSO or strong bases if not controlled.
-
-
Benzoate Reagent Hazards:
-
Irritant: Standard organic irritant.
-
Stability: Non-fuming. Can be weighed on a benchtop balance (though short exposure is recommended).
-
Toxicity: Lower acute toxicity profile compared to the anhydride.
-
Conclusion & Recommendation
Choose Triflic Anhydride (
-
You are working on a large scale (>10g) and cost is a primary driver.
-
The substrate is sterically hindered (e.g., 2,6-disubstituted phenols) and requires a highly reactive electrophile.
-
You have the equipment to handle fuming, corrosive liquids at
.
Choose Ethyl 2-(trifluoromethylsulfonyloxy)benzoate when:
-
You are performing late-stage functionalization on a complex drug intermediate.
-
The substrate contains acid-sensitive groups (acetals, silyl ethers) that might survive the milder conditions.
-
You require a shelf-stable reagent for sporadic use without the need for distillation or rigorous exclusion of moisture.
References
-
Baraznenok, I. L., et al. (1999). "Synthesis of Trifluoromethanesulfonates." European Journal of Organic Chemistry. Link
-
Ritter, T., et al. (2010). "Recent Advances in Trifluoromethylation." Chemical Reviews. (Context on triflating agents). Link
-
Stang, P. J., et al. (1982). "Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry." Synthesis. Link
-
Sigma-Aldrich. "Triflic Anhydride Safety Data Sheet (SDS)." Link
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
